molecular formula C20H16FN3OS B3399119 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040632-19-6

4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3399119
CAS No.: 1040632-19-6
M. Wt: 365.4 g/mol
InChI Key: QMVYLYQFWBFDCD-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the 2-Fluorobenzylthio Group: This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core, followed by the attachment of the 2-fluorobenzyl group.

    Attachment of the 4-Methoxyphenyl Group: This step usually involves a coupling reaction, such as Suzuki or Heck coupling, to attach the 4-methoxyphenyl group to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium or copper are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in biochemical assays to study its interaction with biological macromolecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine would depend on its specific target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the specific substitution pattern on the pyrazolo[1,5-a]pyrazine core, which can influence its chemical reactivity and biological activity. The presence of the 2-fluorobenzylthio group may impart distinct electronic properties and steric effects compared to other similar compounds, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-25-16-8-6-14(7-9-16)18-12-19-20(22-10-11-24(19)23-18)26-13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVYLYQFWBFDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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